molecular formula C16H13N3OS B2911405 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile CAS No. 930863-06-2

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile

Cat. No.: B2911405
CAS No.: 930863-06-2
M. Wt: 295.36
InChI Key: JORFKPFGTMBOTO-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 1-position with a (furan-2-yl)methyl group and at the 5-position with a phenyl group. A sulfanyl acetonitrile moiety is attached at the 2-position. The sulfanyl (-S-) linker and nitrile (-CN) group influence solubility and reactivity, with the nitrile acting as a hydrogen bond acceptor or participating in click chemistry .

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c17-8-10-21-16-18-11-15(13-5-2-1-3-6-13)19(16)12-14-7-4-9-20-14/h1-7,9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORFKPFGTMBOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile (CAS Number: 930863-06-2) is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C16H13N3OSC_{16}H_{13}N_{3}OS, with a molecular weight of 295.4 g/mol. The structure includes a furan ring and an imidazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC16H13N3OSC_{16}H_{13}N_{3}OS
Molecular Weight295.4 g/mol
CAS Number930863-06-2

Anticancer Properties

Research indicates that compounds containing imidazole and furan derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

  • Mechanism of Action :
    • Compounds similar to this compound have been reported to interact with key proteins involved in cancer cell survival, such as Bcl-2 and p53, leading to increased apoptosis in cancer cells .
  • Case Study Findings :
    • A study reported that thiazole-bearing compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity . While specific data for our compound is not yet available, its structural similarities suggest comparable activity.

Antimicrobial Activity

The presence of sulfur and nitrogen in the structure may enhance the antimicrobial properties of the compound. Furan derivatives have been documented for their antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be useful.

Compound NameIC50 (µg/mL)Activity Type
Thiazole derivative (e.g., compound 9)1.61Anticancer
Furan derivative (e.g., compound X)N/AAntimicrobial
Imidazole derivative (e.g., compound Y)N/AAntiviral

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure 1-Position Substituent 2-Position Group 5-Position Substituent Key Functional Groups
Target Compound Imidazole (Furan-2-yl)methyl Sulfanyl acetonitrile Phenyl Nitrile, sulfur, furan, phenyl
N-(2,4-Dimethylphenyl)-2-{[1-(furan-2-ylcarbonyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole Furan-2-ylcarbonyl Sulfanyl acetamide Phenyl Amide, sulfur, furan, phenyl
2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile Benzoimidazole 3-Hydroxypropyl Acetonitrile Methyl Nitrile, hydroxyl, fused benzene
[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Imidazole Methyl Sulfanyl acetic acid None Carboxylic acid, sulfur
2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-acetamides Pyridine None Sulfanyl acetamide Furan-2-yl Cyano, amide, furan

Electronic and Steric Effects

  • Target Compound: The (furan-2-yl)methyl group provides moderate electron-donating effects, while the phenyl group increases hydrophobicity.
  • N-(2,4-Dimethylphenyl) Analog : The furan-2-ylcarbonyl group is strongly electron-withdrawing, reducing electron density on the imidazole ring compared to the target compound. The acetamide group enhances hydrogen bonding capacity.
  • The hydroxypropyl substituent adds hydrophilicity.
  • Pyridine-Based Analog : The pyridine core is electron-deficient compared to imidazole, and the dual cyano groups further withdraw electrons, altering reactivity and interaction profiles.

Stability and Degradation

  • The target compound’s nitrile group is stable under physiological conditions but susceptible to hydrolysis at elevated temperatures or extreme pH. In contrast, the acetamide in is hydrolytically stable but may undergo enzymatic cleavage. The sulfanyl group in all analogs is prone to oxidation, forming sulfoxides or sulfones .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard protocols for synthesizing 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield? Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a similar imidazole-thioether derivative was prepared by refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in ethanol, followed by TLC monitoring (chloroform:methanol, 7:3) . Optimization may include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalysts: Use of K₂CO₃ or NaH to deprotonate thiol intermediates .
  • Temperature control: Reflux (~80°C) minimizes side reactions.
    Data Table:
ParameterOptimal ConditionYield Impact
SolventEthanol41%
BaseK₂CO₃12 mmol
Time4 hoursTLC-confirmed

Advanced Question: Q. How do substituents on the imidazole ring (e.g., phenyl vs. furan groups) influence regioselectivity during alkylation or sulfuration steps? Methodological Answer: Steric and electronic effects dictate regioselectivity. The phenyl group at position 5 of the imidazole (as in the target compound) enhances stability via conjugation, while the furan-2-ylmethyl group at position 1 introduces steric hindrance, directing sulfuration to position 2. Computational modeling (e.g., DFT) can predict electronic densities at reactive sites . For example, in related imidazole derivatives, electron-withdrawing groups reduce nucleophilic attack at sulfur .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are most effective for characterizing this compound, and how should ¹H/¹³C NMR data be interpreted? Methodological Answer:

  • ¹H NMR: Focus on imidazole protons (δ 7.3–7.9 ppm), furan protons (δ 6.3–7.4 ppm), and nitrile signals (non-protonated, but adjacent protons may show coupling).
  • ¹³C NMR: The nitrile carbon appears at ~115–120 ppm, while imidazole carbons range from 120–140 ppm .
  • HRMS: Confirm molecular ion [M+H]⁺ (e.g., calculated 244.3180, observed 244.3185 ).

Advanced Question: Q. How can X-ray crystallography with SHELXL refine the crystal structure, particularly for resolving disorder in the furan or phenyl moieties? Methodological Answer: SHELXL uses least-squares refinement to model disorder. For example, in imidazole derivatives, partial occupancy or split positions can resolve overlapping electron densities. Key steps:

Data collection: High-resolution (<1 Å) data reduces noise.

Restraints: Apply geometric constraints to furan rings.

Thermal parameters: ADPs (anisotropic displacement parameters) distinguish static vs. dynamic disorder .

Reactivity and Functionalization

Basic Question: Q. How does the nitrile group participate in nucleophilic addition or cyclization reactions? Methodological Answer: The nitrile group undergoes nucleophilic attack (e.g., by amines or hydrazines) to form amidines or tetrazoles. For example, hydrazine hydrate reacts with nitriles to yield acetohydrazides . Reaction conditions (pH, solvent polarity) must avoid premature hydrolysis to carboxylic acids .

Advanced Question: Q. What mechanistic insights explain the sulfur atom’s role in facilitating C–S bond cleavage or redox reactions? Methodological Answer: The sulfanyl group acts as a leaving group in SN2 reactions or participates in thiol-disulfide equilibria. DFT studies on similar compounds show that sulfur’s lone pairs stabilize transition states during bond cleavage. For example, in benzoimidazole derivatives, sulfur oxidation to sulfoxides alters reactivity .

Computational and Catalytic Applications

Advanced Question: Q. How can DFT calculations predict the compound’s electronic properties for use in catalysis (e.g., CO₂ fixation)? Methodological Answer: DFT models (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For instance, furan-imidazole ligands in titanium-based frameworks show high CO₂ adsorption capacity due to electron-rich sulfur and nitrogen sites .

Data Contradictions Note:

  • reports 41% yield using ethanol, while achieves similar yields with acetonitrile. Solvent polarity may explain discrepancies.
  • SHELX refinement ( ) is preferred for small molecules, but macromolecular applications require cross-validation with cryo-EM .

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